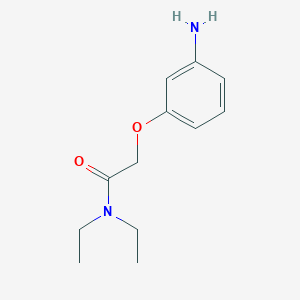
1-甲基-4-哌嗪-1-基酞嗪
描述
Physical And Chemical Properties Analysis
1-Methyl-4-piperazin-1-ylphthalazine has a molecular weight of 228.29 g/mol . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 487.5±35.0 °C at 760 mmHg . More detailed physical and chemical properties would require experimental determination or computational prediction.科学研究应用
哌嗪衍生物的治疗研究应用
抗分枝杆菌活性:哌嗪衍生物因其抗分枝杆菌特性而受到积极研究。这些化合物已显示出对抗结核分枝杆菌的潜力,包括多重耐药(MDR)和极端耐药(XDR)菌株。哌嗪作为核心支架的结构多功能性促进了新型抗结核分子的设计和合成,突出了其在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂中的重要性 (Girase 等人,2020 年)。
广泛的治疗用途:哌嗪部分是各种具有不同治疗应用的药物的组成部分,包括抗精神病药、抗组胺药、抗抑郁药、抗癌药、抗病毒药和抗炎药。哌嗪衍生物的结构修饰显着影响其药用潜力,提供了对各种疾病药物合理设计的见解。这突出了哌嗪类分子在药物研究和开发中的广泛潜力 (Rathi 等人,2016 年)。
二肽基肽酶 IV 抑制剂:哌嗪衍生物也已被探索作为二肽基肽酶 IV (DPP IV) 的抑制剂,二肽基肽酶 IV 是治疗 2 型糖尿病的靶标。这些抑制剂延长了肠促胰岛素激素的作用,肠促胰岛素激素在调节血糖水平中起着至关重要的作用。研究表明人们对发现新的 DPP IV 抑制剂持续感兴趣,哌嗪在增强这些治疗剂的效力和选择性中发挥着关键作用 (Mendieta 等人,2011 年)。
DNA 相互作用:哌嗪衍生物,如 Hoechst 33258,以其与 DNA 小沟结合的能力而闻名,显示出对富含 AT 序列的特异性。这种相互作用支持了它们在细胞生物学中用于 DNA 染色的应用,以及在针对特定 DNA 序列的药物设计中的潜在应用。这突出了哌嗪衍生物在诊断和治疗背景中的实用性 (Issar 和 Kakkar,2013 年)。
属性
IUPAC Name |
1-methyl-4-piperazin-1-ylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-11-4-2-3-5-12(11)13(16-15-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCBFQLBAQATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)


![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)


amine](/img/structure/B3306222.png)


